molecular formula C34H63N11O10 B14266226 H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH CAS No. 156343-40-7

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH

Cat. No.: B14266226
CAS No.: 156343-40-7
M. Wt: 785.9 g/mol
InChI Key: BSGXCTAPWZZSCP-BLDMREOXSA-N
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Description

The compound H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH is a peptide composed of seven amino acids: asparagine, arginine, leucine (three times), threonine, and glycine. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH: can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Disulfide bonds, if present, can be reduced to thiol groups.

    Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid derivatives and coupling reagents like HBTU.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can result in the formation of a hydroxyl group, while reduction of disulfide bonds yields free thiol groups.

Scientific Research Applications

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH: has numerous applications in scientific research:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the context in which the peptide is used, such as its role in signaling pathways or its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • H-Gly-Pro-Arg-Pro-OH
  • H-Arg-Gly-Asp-Ser-OH
  • H-Gly-Arg-Gly-Asp-Ser-Pro-OH

Uniqueness

H-Asn-Arg-Leu-Leu-Leu-Thr-Gly-OH: is unique due to its specific amino acid sequence, which imparts distinct structural and functional properties. Compared to similar peptides, it may exhibit different binding affinities, stability, and biological activities, making it valuable for specific research and therapeutic applications.

Properties

CAS No.

156343-40-7

Molecular Formula

C34H63N11O10

Molecular Weight

785.9 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C34H63N11O10/c1-16(2)11-22(42-29(51)21(9-8-10-39-34(37)38)41-28(50)20(35)14-25(36)47)30(52)43-23(12-17(3)4)31(53)44-24(13-18(5)6)32(54)45-27(19(7)46)33(55)40-15-26(48)49/h16-24,27,46H,8-15,35H2,1-7H3,(H2,36,47)(H,40,55)(H,41,50)(H,42,51)(H,43,52)(H,44,53)(H,45,54)(H,48,49)(H4,37,38,39)/t19-,20+,21+,22+,23+,24+,27+/m1/s1

InChI Key

BSGXCTAPWZZSCP-BLDMREOXSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)N)N

Origin of Product

United States

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